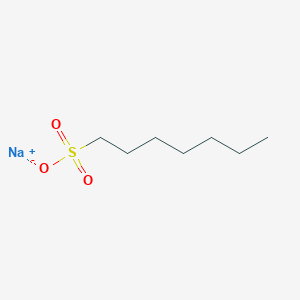
3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Übersicht
Beschreibung
The compound "3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular derivative is characterized by the presence of a propan-2-yl group attached to the triazole ring. The triazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various pathways. For instance, 3-(1,2,4-triazol-1-yl)propane-1,2-diol, a related compound, can be synthesized via hydrolysis, the Wagner reaction, or the reaction of glycidol with 1,2,4-triazole . Another related compound, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, is synthesized through condensation, chlorination, and esterification reactions . These methods highlight the versatility in the synthetic approaches for triazole derivatives, which may be applicable to the synthesis of "3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" as well.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques. For example, a related triazole compound's structure was confirmed through IR, 1H NMR, and X-ray diffraction . The molecular geometry, vibrational frequencies, and NMR chemical shift values can be calculated using density functional theory (DFT), which often shows good agreement with experimental values . These techniques are essential for confirming the molecular structure of "3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one."
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, novel triazole compounds have been synthesized from ethanone derivatives through propargylation followed by click reactions . The reactivity of triazole derivatives can be explored further to understand the chemical behavior of "3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be quite diverse. For example, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been analyzed for their antioxidant activities, pKa values in non-aqueous solvents, and lipophilicity using HPLC . Additionally, the physical and chemical properties of another triazole derivative were characterized by elemental analysis and proton NMR spectroscopy . These studies provide insights into the physicochemical characteristics that could be expected for "3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one."
Wissenschaftliche Forschungsanwendungen
Synthesis and Physical-Chemical Properties
- Research on 5-pheneyhyl-4-R-3-thio-1,2,4-triazole and alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates has led to the development of new compounds characterized by elemental analysis and proton nuclear magnetic resonance spectroscopic analysis (I. Tatyana et al., 2019).
Antifungal Applications
- Novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives, synthesized as candidate fungicides, have exhibited excellent antifungal activities against common pathogens, surpassing commercial fungicides (Guan‐Ping Yu et al., 2009).
Anticancer Activity
- The compound 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has demonstrated anticancer activity. Molecular docking studies indicate its interaction with the EGFR kinase domain ATP binding site, which could explain its pharmacological activity (A. Kaczor et al., 2013).
Theoretical and Experimental Studies
- A study focused on the theoretical and experimental properties of 2-[3-(n-Propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acide, including molecular structure, HOMO and LUMO energy analysis, and molecular electrostatic potential maps (M. Beytur & H. Yuksek, 2021).
Synthesis and Reaction Studies
- Investigations into the reactions of 4-amino-4,5-dihydro-1 H -1,2,4-triazol-5-ones with various compounds have contributed to a deeper understanding of their chemical properties and potential applications (A. Ikizler & H. Yüksek, 1994).
Antimicrobial Properties
- Synthesis of novel 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols derivatives demonstrated significant antimicrobial activity against various bacteria (M. Shaikh et al., 2014).
Fluorescent Marker Development
- Amphiphylic triazoanilines synthesized from 3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one and related compounds have shown potential as fluorescent markers in biodiesel quality control, demonstrating low acute toxicity in various biological models (Bruno Ivo Pelizaro et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-propan-2-yl-1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRNGWMBBYYQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219085 | |
| Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one | |
CAS RN |
932-63-8 | |
| Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-5-(1-methylethyl)-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















